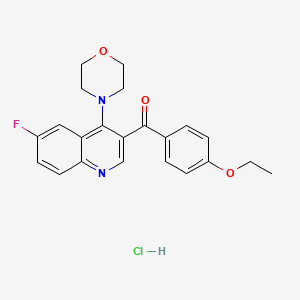

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride

Description

This compound features a quinoline core substituted with a 4-ethoxybenzoyl group at position 3, a fluorine atom at position 6, and a morpholin-4-yl moiety at position 2. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Fluorine’s electronegativity may improve metabolic stability and membrane permeability .

Properties

IUPAC Name |

(4-ethoxyphenyl)-(6-fluoro-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3.ClH/c1-2-28-17-6-3-15(4-7-17)22(26)19-14-24-20-8-5-16(23)13-18(20)21(19)25-9-11-27-12-10-25;/h3-8,13-14H,2,9-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLWEDGUXXHGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The use of automated synthesis platforms and high-throughput screening methods can help optimize reaction conditions and improve yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and amines.

Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) and hydrochloric acid (HCl).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of hydroquinoline derivatives.

Substitution: Introduction of various functional groups such as alkyl or aryl groups.

Addition: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In particular, compounds similar to 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride have shown promise against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) studies demonstrate that modifications in the quinoline structure can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .

Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer properties. Studies have shown that certain modifications can lead to increased cytotoxicity against cancer cell lines. For example, derivatives with specific substituents have been found to inhibit cell proliferation and induce apoptosis in various cancer types, suggesting a potential role in cancer therapy .

Case Studies

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of quinoline derivatives against M. tuberculosis revealed that certain structural modifications significantly enhanced their activity. For instance, a derivative with a specific halogen substitution exhibited an MIC (Minimum Inhibitory Concentration) lower than that of established antitubercular drugs like isoniazid and pyrazinamide, indicating its potential as a new therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that specific derivatives of quinoline caused significant reductions in cell viability and induced apoptosis. The findings suggested that these compounds could be developed into effective anticancer therapies, particularly for resistant cancer types .

Summary Table of Applications

Mechanism of Action

The mechanism by which 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.

Comparison with Similar Compounds

Core Heterocycle Variations

- Quinoline vs. Quinazoline: The compound 4-Chloro-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazoline () shares a morpholine substituent but uses a quinazoline core. Quinazolines exhibit distinct electronic properties due to an additional nitrogen atom, which can alter binding affinity in kinase inhibitors or antimicrobial agents. The target compound’s quinoline core may offer different steric and electronic interactions .

- Dihydroquinolinone Derivatives: 3-(Naphthalene-1-carbonyl)-1-(2-(morpholin-4-yl)ethyl)-1,4-dihydroquinolin-4-one Hydrochloride () features a reduced quinoline ring (dihydroquinolinone).

Substituent Effects

- Ethoxybenzoyl vs. Methoxyphenyl/Chlorophenyl: The 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k, ) substitutes positions 2 and 3 with chlorophenyl and methoxyphenyl groups. Chlorine’s strong electron-withdrawing effect contrasts with ethoxybenzoyl’s moderate electron-donating nature, which could affect π-π stacking or metabolic stability. Methoxy groups (as in 4k) may enhance solubility but reduce lipophilicity compared to ethoxy .

- Morpholine vs. Pyrrolidine: The benzofuran derivative 2-(4-Ethoxybenzoyl)-5-methyl-3-(2-pyrrolidinoethoxy)-benzofuran hydrochloride (NIH 8240, ) replaces morpholine with pyrrolidine.

Fluorine Substituent :

The target compound’s 6-fluoro group is absent in most analogs (e.g., 4k in , NIH 8240 in ). Fluorine’s electronegativity can enhance binding affinity (via dipole interactions) and block metabolic oxidation, extending half-life .

Physicochemical and Pharmacokinetic Properties

*Estimated based on substituent hydrophobicity.

Research Implications and Gaps

While structural analogs provide insights into substituent effects, direct pharmacological or pharmacokinetic comparisons are absent in the provided evidence. Key areas for further study include:

- Binding Affinity : Comparative assays against shared targets (e.g., kinases, antimicrobial proteins).

- ADME Profiles : Solubility, metabolic stability, and bioavailability studies.

- Toxicity : Morpholine derivatives generally exhibit low toxicity, but fluorine and ethoxybenzoyl groups warrant specific safety evaluations .

Biological Activity

3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. This compound features a complex structure that includes an ethoxybenzoyl moiety, a fluoro group, and a morpholinyl group attached to a quinoline core. Its unique combination of functional groups positions it as a candidate for various therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key protein kinases associated with cancer cell proliferation. For instance, studies have shown that similar quinoline compounds can modulate the activity of various kinases, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Lines

In a recent study, the compound was tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Doxorubicin |

| A549 (Lung) | 15.0 | Cisplatin |

| HeLa (Cervical) | 10.0 | Paclitaxel |

These results suggest that the compound possesses comparable efficacy to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC) Results

| Bacterial Strain | MIC (µg/mL) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 25 | Penicillin |

| Escherichia coli | 30 | Ampicillin |

| Pseudomonas aeruginosa | 40 | Gentamicin |

These findings indicate that the compound may serve as a promising lead in the development of new antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the quinoline core or substituents can significantly impact their pharmacological profiles.

Key Findings from SAR Studies

- Fluoro Substitution : The presence of a fluoro group at position 6 enhances the lipophilicity and biological activity against cancer cells.

- Morpholinyl Group : The morpholinyl substituent contributes to improved solubility and interaction with biological targets.

- Ethoxybenzoyl Moiety : This group is essential for maintaining the compound's stability and enhancing its binding affinity to target proteins.

Q & A

Q. What are the established synthetic routes for 3-(4-Ethoxybenzoyl)-6-fluoro-4-(morpholin-4-yl)quinoline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with ethoxymalonates under acidic conditions.

- Functionalization : Fluorination at the 6-position using DAST (diethylaminosulfur trifluoride) or Selectfluor® .

- Morpholine incorporation : Nucleophilic substitution or Buchwald–Hartwig amination to introduce the morpholin-4-yl group .

- Ethoxybenzoyl coupling : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for the 4-ethoxybenzoyl group .

Critical factors : Temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF for fluorination), and catalyst choice (Pd(PPh₃)₄ for coupling reactions). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) ensures ≥75% yield .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

- 1H/13C NMR : Assigns proton environments (e.g., quinoline H-2 at δ 8.5–9.0 ppm) and confirms substituent integration .

- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 457.15) .

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding using SHELX programs for refinement . For example, morpholine ring puckering is analyzed via Cremer-Pople parameters .

Q. What standard assays evaluate the compound’s antimicrobial or anticancer activity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) and time-kill assays .

- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) and apoptosis markers (Annexin V/PI staining) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination or morpholine incorporation be addressed?

- Fluorination : Use directing groups (e.g., –NO₂) to enhance 6-position selectivity. Computational DFT studies predict electrophilic aromatic substitution sites .

- Morpholine installation : Optimize Pd-catalyzed conditions (e.g., Xantphos ligand) to minimize byproducts. Kinetic monitoring via LC-MS identifies intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How is the compound’s binding mode predicted for kinase or receptor targets?

Q. What advanced techniques characterize solid-state stability and polymorphism?

- DSC/TGA : Detect melting points (~250°C) and decomposition profiles .

- PXRD : Identify polymorphic forms; hydrate vs. anhydrate ratios impact solubility .

Methodological Considerations

Q. How are impurities or byproducts analyzed during synthesis?

- HPLC-PDA : Quantifies impurities (e.g., decarboxylated byproducts) with a C18 column (0.1% TFA/ACN gradient) .

- Mechanistic studies : Isotope labeling (e.g., 18O) traces unexpected pathways, such as ester hydrolysis during fluorination .

Q. What computational tools model the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.